molecular formula C8H5F B8821629 (Fluoroethynyl)benzene CAS No. 52776-46-2

(Fluoroethynyl)benzene

Cat. No.: B8821629
CAS No.: 52776-46-2
M. Wt: 120.12 g/mol
InChI Key: DEKXRBRDVIJGBU-UHFFFAOYSA-N
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Description

(Fluoroethynyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with an ethynyl (C≡C) group bearing a fluorine atom. This structure combines the aromatic stability of benzene with the electronic effects of fluorine and the linear geometry of the ethynyl moiety. Fluorinated aromatic compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability, lipophilicity, and metabolic resistance .

Properties

CAS No.

52776-46-2

Molecular Formula

C8H5F

Molecular Weight

120.12 g/mol

IUPAC Name

2-fluoroethynylbenzene

InChI

InChI=1S/C8H5F/c9-7-6-8-4-2-1-3-5-8/h1-5H

InChI Key

DEKXRBRDVIJGBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CF

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Functional Groups Applications/Notes
Ethyl 5-bromo-2-fluorobenzoate Not specified C₉H₈BrFO₂ Fluorine, ester, bromine Intermediate in organic synthesis
Benzenethiol 108-98-5 C₆H₅SH Thiol (-SH) Used in catalysis and polymer chemistry
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene Not provided C₁₄H₁₀F₄S Fluorine, trifluoromethyl, sulfanyl Research in fluorinated materials
Ethylbenzene 100-41-4 C₈H₁₀ Ethyl group Industrial solvent; toxicological data available

Notes:

  • Fluorine Substitution: Compounds like Ethyl 5-bromo-2-fluorobenzoate and 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene demonstrate how fluorine enhances electronegativity and alters reactivity. (Fluoroethynyl)benzene likely shares these traits, with the ethynyl group further increasing molecular rigidity .
  • Ethynyl vs. Ethyl Groups : Ethylbenzene, a simple alkyl-substituted benzene, lacks the electronic effects of fluorine or ethynyl groups. Its toxicity profile is well-documented, including respiratory and neurological effects .

Physicochemical Properties

While explicit data for this compound is unavailable, trends can be inferred:

  • Boiling Points: Fluorinated aromatics generally exhibit higher boiling points than non-fluorinated analogs due to increased polarity. For example, Ethyl 5-bromo-2-fluorobenzoate likely has a higher boiling point than ethyl benzoate .
  • Solubility : Fluorine and ethynyl groups reduce water solubility but enhance lipid solubility, making such compounds suitable for hydrophobic applications .

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